



Nystatin as a Tool in Membrane Biology Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Nystatin, a polyene macrolide antibiotic, is a well-established antifungal agent.[1][2] Beyond its clinical applications, **nystatin** has emerged as a powerful and versatile tool in membrane biology research. Its ability to selectively bind to sterols, particularly ergosterol in fungal membranes and cholesterol in mammalian membranes, allows for the targeted manipulation of membrane properties.[1][2][3] This unique characteristic makes **nystatin** an invaluable reagent for studying the structure and function of lipid rafts, investigating endocytic pathways, and modulating cellular signaling events. These notes provide detailed protocols and applications of **nystatin** for researchers in cell biology, biochemistry, and drug development.

Mechanism of Action

Nystatin's primary mechanism of action involves binding to sterols within the cell membrane. In fungal cells, it has a high affinity for ergosterol, while in mammalian cells, it interacts with cholesterol. This binding leads to the formation of pores or channels in the membrane, increasing its permeability to ions and small molecules.[1][2][3] This disruption of the membrane's integrity ultimately leads to cell death in fungi. In a research context, sublethal concentrations of **nystatin** are used to sequester cholesterol and disrupt the organization of cholesterol-rich microdomains known as lipid rafts, without causing cell lysis.[4] This sequestration alters membrane fluidity and can impact the function of membrane-associated proteins.



Applications in Membrane Biology Research Disruption of Lipid Rafts

Lipid rafts are dynamic microdomains within the plasma membrane enriched in cholesterol, sphingolipids, and specific proteins. They serve as platforms for signal transduction and protein trafficking. **Nystatin**'s ability to sequester cholesterol makes it an excellent tool for disrupting these microdomains to study their function.

Quantitative Data for Lipid Raft Disruption:

Cell Line	Nystatin Concentration	Incubation Time	Observed Effect
N27 (neuronal cells)	30-75 μΜ	18 hours (overnight)	Decreased caveolin-1 expression, loss of membrane androgen receptor (mAR) from rafts.[4]
RAW264.7 (macrophages)	25 μg/mL	30 minutes	Inhibition of fucoidan- activated phosphorylation of p38 kinase and JNK.
Endothelial Cells (SK- Hep1)	10-50 μg/mL	30 minutes	Enhanced cationic liposome-mediated nucleic acid delivery by switching internalization to clathrin-mediated endocytosis and macropinocytosis.[5]
Human T cells	Not specified	Not specified	Used to study the role of lipid rafts in immunological synapse formation.[6]



Experimental Protocol: Disruption of Lipid Rafts and Analysis by Sucrose Density Gradient Ultracentrifugation

This protocol describes the isolation of detergent-resistant membranes (DRMs), which are considered a biochemical correlate of lipid rafts, following **nystatin** treatment.

Materials:

- Cells of interest
- Nystatin stock solution (e.g., 25 mg/mL in DMSO)[4]
- Phosphate-buffered saline (PBS), ice-cold
- Lysis buffer (e.g., 1% Triton X-100 in TNE buffer: 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA)
- Sucrose solutions (e.g., 80%, 35%, and 5% w/v in TNE buffer)[7]
- Dounce homogenizer
- Ultracentrifuge and tubes
- Protein assay reagents (e.g., BCA or Bradford)
- SDS-PAGE and Western blotting reagents

Procedure:

- Cell Treatment: Culture cells to the desired confluency. Treat the cells with the appropriate
 concentration and duration of nystatin (refer to the table above or optimize for your cell line).
 A vehicle-treated control (e.g., DMSO) should be run in parallel.
- Cell Lysis:
 - Wash cells twice with ice-cold PBS.
 - Scrape cells into 1 mL of ice-cold lysis buffer.

Methodological & Application

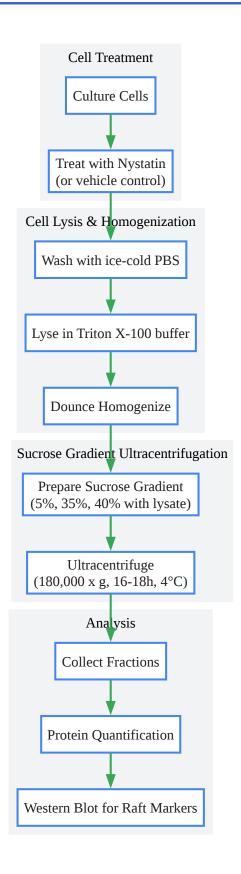




- Incubate on ice for 30 minutes.
- Homogenize the lysate with 10-20 strokes in a pre-chilled Dounce homogenizer.
- Sucrose Gradient Preparation:
 - In a 12-mL ultracentrifuge tube, carefully layer the sucrose solutions. Start by adding 3 mL
 of the cell lysate (adjusted to ~40% sucrose) to the bottom of the tube.
 - Carefully overlay with 4.5 mL of 35% sucrose solution.
 - Finally, overlay with 4.5 mL of 5% sucrose solution.
- Ultracentrifugation: Centrifuge the gradient at 180,000 x g for 16-18 hours at 4°C.[7]
- Fraction Collection: Carefully collect 1 mL fractions from the top of the gradient. Lipid rafts
 will be located at the interface of the 5% and 35% sucrose layers, appearing as a lightscattering band.[8]
- Analysis:
 - Determine the protein concentration of each fraction.
 - Analyze the fractions by SDS-PAGE and Western blotting for lipid raft markers (e.g., caveolin-1, flotillin) and non-raft markers (e.g., transferrin receptor) to confirm successful isolation.

Visualization of Experimental Workflow:





Caption: Workflow for Lipid Raft Isolation using Nystatin.



Investigating Endocytosis

Nystatin is a widely used inhibitor of caveolae/lipid raft-dependent endocytosis. By disrupting these domains, researchers can elucidate the role of this specific endocytic pathway in the internalization of various molecules, such as viruses, toxins, and nanoparticles.

Experimental Protocol: Inhibition of Endocytosis Assay

This protocol uses a fluorescently labeled ligand that is known or suspected to enter the cell via caveolae-dependent endocytosis.

Materials:

- Cells cultured on glass coverslips or in imaging dishes
- Nystatin stock solution
- Fluorescently labeled ligand (e.g., FITC-Cholera Toxin B subunit for GM1, a lipid raft component)[6][9]
- · Cell culture medium
- Fixation solution (e.g., 4% paraformaldehyde in PBS)
- Mounting medium with DAPI
- Fluorescence microscope

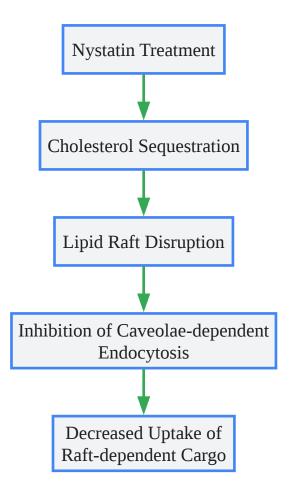
Procedure:

- Cell Seeding: Seed cells on coverslips or imaging dishes and allow them to adhere and grow to the desired confluency.
- Nystatin Pre-treatment: Pre-incubate the cells with nystatin at a concentration known to disrupt lipid rafts in the specific cell type (e.g., 25-50 µg/mL) for 30-60 minutes at 37°C. A control group without nystatin treatment should be included.



- Ligand Incubation: Add the fluorescently labeled ligand to the cell culture medium and incubate for a predetermined time (e.g., 30 minutes to 2 hours) at 37°C to allow for internalization.
- Washing: Wash the cells three times with ice-cold PBS to remove unbound ligand.
- Fixation: Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
- Staining and Mounting: Wash the cells with PBS and mount the coverslips onto microscope slides using mounting medium containing DAPI to stain the nuclei.
- Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the
 intracellular fluorescence intensity to determine the effect of nystatin on ligand uptake. A
 significant reduction in intracellular fluorescence in nystatin-treated cells compared to the
 control indicates the involvement of caveolae/lipid raft-dependent endocytosis.

Visualization of Logical Relationship:





Caption: Nystatin's effect on endocytosis.

Membrane Permeabilization and Cytotoxicity Assays

At higher concentrations or with prolonged exposure, **nystatin**'s pore-forming activity can be utilized to permeabilize cell membranes. This property is useful for introducing impermeant molecules into the cytoplasm or for assessing cell viability.

Quantitative Data for Membrane Permeabilization:

Cell Type	Nystatin Concentration	Incubation Time	Assay	Observed Effect
Erythrocytes	15 μg/mL	48 hours	Annexin V binding, Fluo-3 fluorescence	Increased intracellular Ca2+, phosphatidylseri ne exposure.[10]
Various Cell Lines	Varies	2-24 hours	Lactate Dehydrogenase (LDH) Assay	Release of LDH indicates loss of membrane integrity.[11]
Various Cell Lines	Varies	Varies	Propidium lodide (PI) Uptake Assay	PI enters and stains the nucleus of membrane-compromised cells.[12]

Experimental Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This colorimetric assay measures the activity of LDH released from damaged cells into the culture supernatant.

Materials:



- Cells cultured in a 96-well plate
- Nystatin stock solution
- · Commercially available LDH cytotoxicity assay kit
- Microplate reader

Procedure:

- Cell Seeding and Treatment:
 - \circ Seed cells in a 96-well plate at a density of 5 x 10^4 to 2.5 x 10^5 cells/mL in 100 μ L of culture medium.[11]
 - Incubate for at least 16 hours.
 - Treat cells with various concentrations of nystatin for the desired time (e.g., 2-24 hours).
 [11]
 - Include wells for:
 - Untreated cells (spontaneous LDH release)
 - Cells treated with lysis buffer provided in the kit (maximum LDH release)
 - Medium only (background)
- Supernatant Collection: Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer the supernatant to a new 96-well plate.
- LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant according to the manufacturer's instructions.
- Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually 10-30 minutes).



- Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm)
 using a microplate reader.[13]
- Calculation of Cytotoxicity:
 - Subtract the background absorbance from all readings.
 - Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity =
 [(Sample Absorbance Spontaneous LDH Release) / (Maximum LDH Release Spontaneous LDH Release)] * 100

Perforated Patch-Clamp Electrophysiology

The perforated patch-clamp technique allows for electrical access to the cell interior without dialyzing intracellular components, which is a common issue with conventional whole-cell patch-clamp. **Nystatin** forms small pores in the membrane patch under the pipette tip that are permeable to monovalent ions but not larger molecules, thus preserving the intracellular signaling environment.

Experimental Protocol: Nystatin Perforated Patch-Clamp

Materials:

- Patch-clamp rig with amplifier and data acquisition system
- Borosilicate glass capillaries for patch pipettes
- Nystatin stock solution (25 mg/mL in DMSO, freshly prepared)[4][14]
- Pipette solution (intracellular solution)
- Extracellular solution

Procedure:

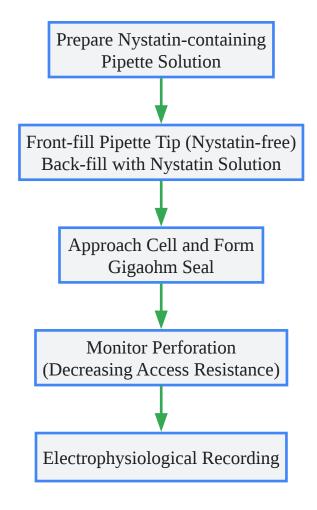
Nystatin-containing Pipette Solution Preparation:



- Just before the experiment, add nystatin stock solution to the pipette solution to a final concentration of 100-200 μg/mL.[14][15] Vortex thoroughly.
- Keep the solution on ice and protected from light.
- Pipette Filling:
 - Fill the tip of the patch pipette with nystatin-free pipette solution to a height of about 400 μm.[14] This is crucial for obtaining a high-resistance seal.
 - Backfill the pipette with the nystatin-containing solution.
- Seal Formation: Approach the cell and form a gigaohm seal (>1 GΩ) as quickly as possible (within ~10 minutes of backfilling).[14]
- Perforation: Monitor the formation of the perforated patch by applying small voltage steps and observing the capacitive currents. Perforation is indicated by a gradual decrease in the access resistance and an increase in the capacitive transients over 10-30 minutes.[14]
- Recording: Once a stable, low access resistance is achieved, proceed with the electrophysiological recordings.

Visualization of Workflow:





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Caption: Nystatin Perforated Patch-Clamp Workflow.

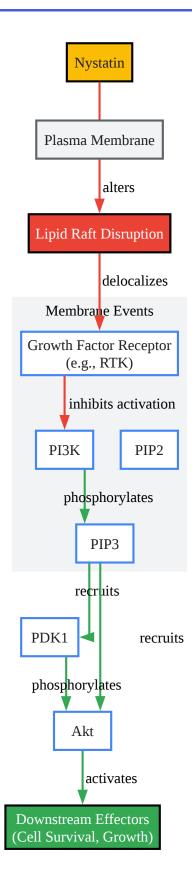
Impact on Signal Transduction Pathways

By disrupting lipid rafts, **nystatin** can modulate the activity of various signaling pathways that are initiated at the plasma membrane.

PI3K-Akt Pathway

The Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway is crucial for cell survival, growth, and proliferation. The localization of key signaling components, including receptor tyrosine kinases and Akt itself, to lipid rafts is often required for efficient pathway activation. **Nystatin**-mediated disruption of these rafts can therefore impact PI3K-Akt signaling.





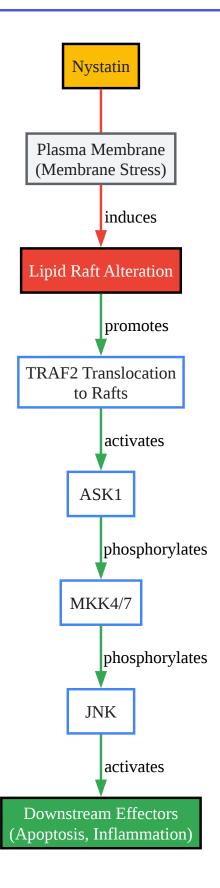
Caption: Nystatin-mediated inhibition of PI3K-Akt signaling.



JNK Pathway

The c-Jun N-terminal kinase (JNK) pathway is a stress-activated protein kinase pathway involved in apoptosis, inflammation, and cellular stress responses. Membrane stress induced by agents like **nystatin** can lead to the activation of the JNK pathway. This can occur through the translocation of signaling molecules to lipid rafts.[16]





Caption: Nystatin-induced activation of the JNK pathway.



Conclusion

Nystatin is a multifaceted tool for probing the intricacies of the plasma membrane. Its ability to specifically interact with cholesterol allows for the targeted disruption of lipid rafts, providing a means to investigate their role in a myriad of cellular processes, from signal transduction to endocytosis. The detailed protocols and application notes provided here serve as a guide for researchers to effectively utilize **nystatin** in their experimental designs, ultimately contributing to a deeper understanding of membrane biology. As with any experimental tool, careful optimization of concentrations and incubation times for specific cell types and applications is crucial for obtaining reliable and reproducible results.

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- To cite this document: BenchChem. [Nystatin as a Tool in Membrane Biology Research: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10754188#nystatin-as-a-tool-in-membrane-biology-research]

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